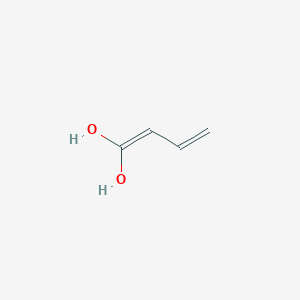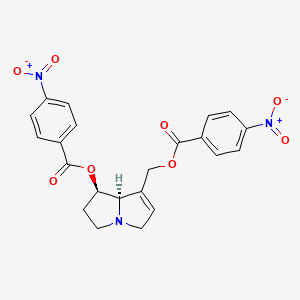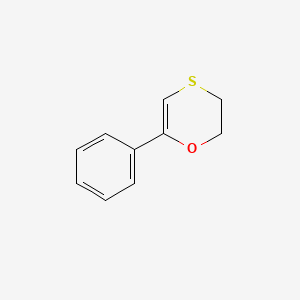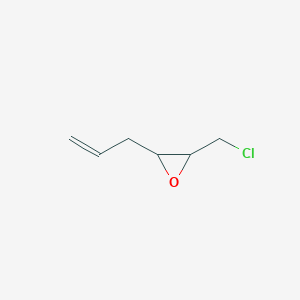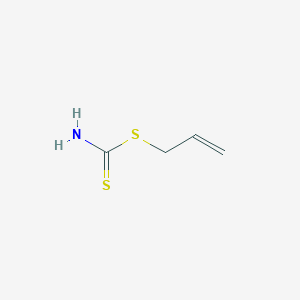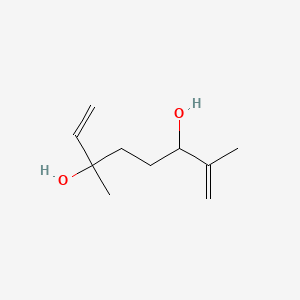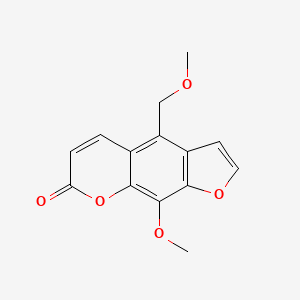
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-methoxy-4-(methoxymethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-methoxy-4-(methoxymethyl)- is a complex organic compound known for its unique chemical structure and properties. This compound belongs to the class of furocoumarins, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-methoxy-4-(methoxymethyl)- typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the furocoumarin core through cyclization reactions, followed by the introduction of methoxy and methoxymethyl groups via methylation reactions. Common reagents used in these reactions include methanol, methyl iodide, and strong bases like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-methoxy-4-(methoxymethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The methoxy and methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
科学的研究の応用
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-methoxy-4-(methoxymethyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as skin disorders and cancer.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of 7H-Furo(3,2-g)(1)benzopyran-7-one, 9-methoxy-4-(methoxymethyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to DNA or proteins, leading to changes in cellular processes. For example, its interaction with DNA can result in the formation of cross-links, inhibiting DNA replication and transcription, which is a mechanism often exploited in anticancer therapies.
類似化合物との比較
Similar Compounds
Bergapten (5-Methoxypsoralen): Known for its use in phototherapy for skin disorders.
Imperatorin: Exhibits various biological activities, including anti-inflammatory and anticancer properties.
Heraclenin: Studied for its potential therapeutic effects and chemical properties.
Uniqueness
7H-Furo(3,2-g)(1)benzopyran-7-one, 9-methoxy-4-(methoxymethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
50639-52-6 |
|---|---|
分子式 |
C14H12O5 |
分子量 |
260.24 g/mol |
IUPAC名 |
9-methoxy-4-(methoxymethyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C14H12O5/c1-16-7-10-8-3-4-11(15)19-13(8)14(17-2)12-9(10)5-6-18-12/h3-6H,7H2,1-2H3 |
InChIキー |
ADISAXBOSWJNRL-UHFFFAOYSA-N |
正規SMILES |
COCC1=C2C=CC(=O)OC2=C(C3=C1C=CO3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


